Tris(eta5-cyclopenta-2,4-dien-1-yl)scandium belongs to the class of organoscandium compounds. The "eta5" (η5) designation indicates that all five carbon atoms of each cyclopentadienyl ring coordinate to the central scandium atom. This compound is characterized by the following identifiers:
Parameter
Value
CAS Number
1298-54-0
Molecular Formula
C15H15Sc
Molecular Weight
240.24 g/mol
IUPAC Name
cyclopenta-1,3-diene;scandium(3+)
Linear Formula
Sc(C5H5)3
Standard InChI
InChI=1S/3C5H5.Sc/c31-2-4-5-3-1;/h31-5H;/q3*-1;+3
Standard InChIKey
DLIOSYYYCBMDCP-UHFFFAOYSA-N
SMILES
[CH-]1C=CC=C1.[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Sc+3]
The compound is also known by several synonyms including tris(cyclopentadienyl)scandium(III) and scandium tricyclopentadienide.
Physical and Chemical Properties
Tris(eta5-cyclopenta-2,4-dien-1-yl)scandium exhibits distinctive physical and chemical characteristics that are important for understanding its behavior in various applications:
Property
Value
Source
Physical State
Solid
Appearance
White to beige powder or crystals
Melting Point
240-245°C
Boiling Point
200°C (at 0.05 mm Hg)
Density
Not available
Solubility in Water
Insoluble; reacts violently
The compound is highly reactive with water, producing flammable gases upon contact. This water reactivity classifies it as a hazardous material under transportation regulations. The compound is also highly flammable in its solid form.
Thermochemical Properties
Detailed thermochemical data for tris(eta5-cyclopenta-2,4-dien-1-yl)scandium has been compiled by the National Institute of Standards and Technology (NIST). These values are critical for understanding the energetics of reactions involving this compound:
Thermodynamic Parameter
Value
Method
Reference
Enthalpy of Formation (Gas Phase), ΔfH° gas
20.0 ± 1.4 kcal/mol
Review
Martinho Simões
Enthalpy of Formation (Solid), ΔfH° solid
-3.2 ± 1.1 kcal/mol
Review
Martinho Simões
Enthalpy of Combustion (Solid), ΔcH° solid
-2148.0 ± 1.0 kcal/mol
CC-SB
Devyatykh, Rabinovich, et al.
Enthalpy of Sublimation, ΔsubH°
23.2 ± 0.84 kcal/mol
N/A
Pilcher and Skinner
Enthalpy of Sublimation, ΔsubH° (alternate)
21.9 ± 0.84 kcal/mol
CC-SB
Cox and Pilcher
These thermochemical values indicate that the compound has a positive enthalpy of formation in the gas phase but a negative enthalpy of formation in the solid state. The enthalpy of sublimation values suggest a significant energy requirement for the transition from solid to gas phase, consistent with the compound's high melting point.
Structural Chemistry
Tris(eta5-cyclopenta-2,4-dien-1-yl)scandium features a distinctive molecular structure wherein three cyclopentadienyl rings (Cp) are bonded to a central scandium atom. Each cyclopentadienyl ring coordinates to the scandium through all five carbon atoms in what is known as an η5 (pentahapto) bonding mode.
This bonding arrangement results in a three-dimensional structure where the scandium atom sits at the center with the three Cp rings arranged around it to minimize steric interactions. The Sc-Cp interactions involve both σ and π bonding components, creating a robust coordination sphere around the metal center.
When compared to analogous compounds of other metals in the lanthanide series, tris(cyclopentadienyl)scandium(III) shows structural differences that correlate with the size of the metal ion. Scandium, being smaller than other rare earth elements like yttrium or lanthanum, typically exhibits shorter metal-carbon bond distances.
Synthesis and Availability
Synthetic Routes
Tris(eta5-cyclopenta-2,4-dien-1-yl)scandium can be synthesized through various methods involving the reaction of scandium halides with cyclopentadiene derivatives in the presence of reducing agents. The general synthetic approach typically involves:
Preparation of a scandium halide precursor (e.g., ScCl3)
Reaction with cyclopentadienide salts (typically alkali metal cyclopentadienides)
Purification of the resulting product through recrystallization or sublimation
Supplier
Purity Offerings
Additional Information
Ereztech
98%+ (assay)
Metal purity: 99.9%-Sc; Available in research quantities; Product code: SC8540
American Elements
99% (2N) to 99.999% (5N)
Available in various volumes; Suitable for research and development
Vulcanchem
Not specified
Research grade only; Not for human or veterinary use
Commercial suppliers typically package the compound in sealed containers under inert atmosphere due to its reactivity with moisture and air.
Safety Parameter
Classification/Description
Hazard Symbols
F - Flammable
Hazard Statements
H228 (Flammable solid), H260 (In contact with water releases flammable gases which may ignite spontaneously)
UN ID
UN 3395 4.3/PG 1
Transport Classification
Class 4.3 (Substances which, in contact with water, emit flammable gases)
WGK Germany
3 (Severe hazard to waters)
The compound must be stored and handled under inert atmosphere conditions (e.g., argon or nitrogen) to prevent decomposition upon contact with moisture or oxygen. Standard precautions for air-sensitive materials should be employed, including the use of Schlenk techniques or gloveboxes for manipulations.
When working with this compound, appropriate personal protective equipment should be worn, including chemical-resistant gloves, safety goggles, and lab coats. Work should be conducted in well-ventilated areas or fume hoods to minimize exposure to any volatile components or decomposition products.
Comparative Analysis with Related Compounds
Tris(eta5-cyclopenta-2,4-dien-1-yl)scandium is part of a larger family of tris(cyclopentadienyl) complexes of rare earth and lanthanide metals. Comparison with analogous compounds provides insights into trends across the periodic table:
Compound
CAS Number
Molecular Formula
Molecular Weight
References
Tris(cyclopentadienyl)scandium
1298-54-0
C15H15Sc
240.24 g/mol
Tris(cyclopentadienyl)yttrium
1294-07-1
C15H15Y
284.19 g/mol
Tris(cyclopentadienyl)cerium
1298-53-9
C15H15Ce
Not specified
Tris(cyclopentadienyl)terbium
1272-25-9
C15H15Tb
Not specified
These compounds share similar structural features but differ in their physical and chemical properties due to variations in ionic radius and electronic configuration of the central metal atom. Studies have shown that as the atomic number increases across the lanthanide series, there is typically a decrease in metal-ligand bond distances due to the lanthanide contraction effect.
Research by Martinho Simões and others has demonstrated that these structural differences correlate well with the size of the metal ions, providing valuable insights into the relationship between atomic properties and molecular structure in organometallic compounds.
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